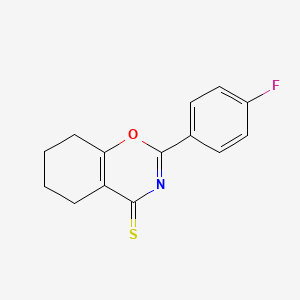

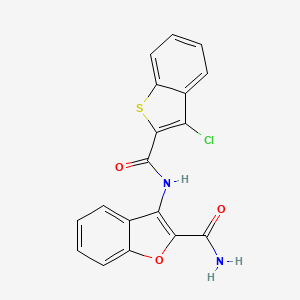

4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid

Overview

Description

4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid (4-OSQBA) is an important organic compound that has a wide range of applications in scientific research. It is a small molecule that can be synthesized in the laboratory and is used in a variety of experiments to study the biochemical and physiological effects in different organisms. This article will explore the synthesis method of 4-OSQBA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

Green Chemistry Synthesis

The compound has been used in the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . This reaction is in line with the principles of green chemistry, which aims to minimize or avoid the use of hazardous chemicals and solvents .

Drug Design and Development

The compound is a key building block in the design of combinatorial libraries of biologically active compounds . It’s derivatives have been explored for their anti-inflammatory and analgesic properties, suggesting potential applications in developing new treatments for inflammation and pain management.

Antitumor Activity

The compound and its derivatives have shown moderate antitumor activity against various human cancer cell lines . This suggests potential applications in the development of new cancer therapies.

Bioinformatics and Computational Biology

The compound is used by research chemists, biologists, and crystallographers at leading research and development institutions in the private, governmental, and academic sectors to discover new therapeutics and a myriad of consumer goods and products .

High-Temperature Structure Testing

The compound’s derivatives have been used in high-temperature coupled thermo-mechanical tests using ultra-high temperature ceramic material specimens . This suggests potential applications in materials science and engineering.

Medicinal Chemistry

The compound is considered a privileged structure in medicinal chemistry . Its derivatives have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various cellular targets, influencing a range of biological processes .

Mode of Action

The exact mode of action of CCG-33680 is currently unknown. It’s suggested that it may act downstream of rho, blocking sreL-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V .

Result of Action

It’s suggested that the compound may disrupt rho signaling through functional inhibition of srf transcriptional activity . This could potentially influence a variety of cellular processes, given the role of Rho signaling in cell migration, proliferation, and survival.

properties

IUPAC Name |

4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c15-10(16)6-3-7-14-11(17)8-4-1-2-5-9(8)13-12(14)18/h1-2,4-5H,3,6-7H2,(H,13,18)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSINSMOFQBHROJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198147 | |

| Record name | 1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid | |

CAS RN |

34330-05-7 | |

| Record name | 1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34330-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B6576532.png)

![6-hexyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B6576537.png)

![N-[2-(4-fluorophenoxy)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6576538.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6576550.png)

![methyl (2E)-3-(2-methoxyethyl)-2-{[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6576556.png)

![8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6576566.png)

![N-(3-methylbutyl)-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6576575.png)

![4-[5-(4-methoxyphenyl)pyrimidin-2-yl]morpholine](/img/structure/B6576589.png)

![6-(4-fluorophenyl)-3-(2-methylphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B6576596.png)

![2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6576629.png)